molecular formula C16H23NO2 B2810980 N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)pivalamide CAS No. 2034449-65-3

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)pivalamide

Cat. No. B2810980
CAS RN: 2034449-65-3
M. Wt: 261.365
InChI Key: VNMZTEJMXOQDHY-UHFFFAOYSA-N
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Description

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)pivalamide, also known as DPV-001, is a novel compound that has recently gained attention in scientific research. It belongs to the class of compounds known as pivalamides and has been found to have potential applications in various fields of research. In

Scientific Research Applications

Cystic Fibrosis Therapy

Research on compounds structurally similar to N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)pivalamide has shown potential therapeutic applications in treating cystic fibrosis. For instance, studies have investigated bithiazole correctors for their ability to correct defective cellular processing of the DeltaF508 cystic fibrosis transmembrane conductance regulator (CFTR). Constraining rotation about the bithiazole-tethering significantly impacts corrector activity, suggesting a targeted approach for cystic fibrosis therapy (Yu et al., 2008).

Antibacterial Evaluation

The reactivity of specific compounds towards active electrophilic compounds in various solvents has been studied, leading to the synthesis of compounds with potential antibacterial applications. These studies have explored the behavior of certain pivalamides and their reactions to produce compounds that show high inhibitory activity against bacteria like Pseudomonas aeruginosa, Bacillus subtilis, and others, suggesting a pathway for developing new antibacterial agents (Al-Romaizan, 2019).

Chemical Synthesis and Characterization

Research has also focused on the synthesis and characterization of various derivatives of pivalamide for potential scientific applications. For example, methodologies for pivalamide hydrolysis using specific reagents have been discovered, providing insights into the chemical properties and reactivity of pivalamide derivatives. Such research contributes to a deeper understanding of these compounds and their potential utility in further scientific applications (Bavetsias et al., 2004).

Metabolic Pathway Identification

The metabolic pathways and metabolites of certain pivalamide derivatives have been identified through studies involving human liver microsomes. These investigations are crucial for understanding how these compounds are processed within the body and can lead to the development of therapeutic agents with improved efficacy and safety profiles (Song et al., 2014).

properties

IUPAC Name

N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-11(17-15(18)16(2,3)4)9-12-5-6-14-13(10-12)7-8-19-14/h5-6,10-11H,7-9H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMZTEJMXOQDHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)pivalamide

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